molecular formula C19H16N2O3 B2588250 (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone CAS No. 864939-74-2

(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone

Cat. No.: B2588250
CAS No.: 864939-74-2
M. Wt: 320.348
InChI Key: FITDEXMDUPKSTR-UHFFFAOYSA-N
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Description

The compound (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone is a complex organic molecule featuring a pyrazole ring substituted with furan groups and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as furan, p-tolylmethanone, and hydrazine derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or further reducing the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that may include Lewis acids or bases to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce alcohols or fully reduced pyrazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of heterocyclic compounds.

Biology and Medicine

The compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, although specific studies are required to confirm these effects.

Industry

In materials science, the compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to its conjugated system and potential for electron transport.

Mechanism of Action

The mechanism by which (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyrazole rings can participate in π-π stacking, hydrogen bonding, and other non-covalent interactions, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a p-tolyl group.

    (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(methyl)methanone: Similar structure but with a methyl group instead of a p-tolyl group.

Uniqueness

The presence of the p-tolyl group in (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone imparts unique electronic and steric properties, potentially enhancing its reactivity and interaction with biological targets compared to its analogs. This makes it a compound of interest for further research and development in various scientific fields.

Properties

IUPAC Name

[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-13-6-8-14(9-7-13)19(22)21-16(18-5-3-11-24-18)12-15(20-21)17-4-2-10-23-17/h2-11,16H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITDEXMDUPKSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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